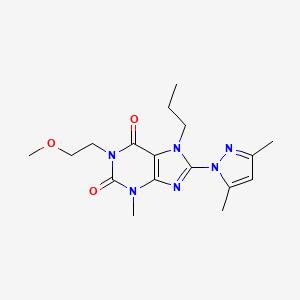
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea”, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Reactivity
Sulfonyl compounds, such as sulfonamides and sulfonylureas, are pivotal in organic synthesis, offering versatile routes for creating complex molecules. For instance, the cleavage of sulfonamides with phenyldimethylsilyllithium presents a method for generating secondary amines from toluene-p-sulfonamides of secondary amines and indoles, showcasing the manipulability of sulfonyl compounds in synthetic chemistry (Fleming, Frackenpohl, & Ila, 1998). Furthermore, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides illustrates the potential of indole derivatives in forming biologically active compounds, emphasizing the role of sulfonyl and sulfonamide groups in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020).
Environmental Impact and Degradation
The environmental behavior and degradation of sulfonylurea herbicides are crucial for understanding their impact on ecosystems. Research on the persistence of sulfonylurea herbicides, such as thifensulfuron-methyl and metsulfuron-methyl, in aquatic environments highlights their long persistence and minimal sediment partitioning, underscoring the need for careful management of these compounds to prevent ecological damage (Cessna, Donald, Bailey, Waiser, & Headley, 2006). Additionally, studies on the alkaline soil degradation of sulfonylurea compounds reveal that structural modifications can significantly accelerate degradation rates, offering strategies for mitigating environmental persistence (Zhou, Hua, Wei, Chen, Gu, Zhou, Song, & Li, 2017).
Biochemical Applications and Cancer Detection
Sulfonyl compounds are also instrumental in biochemical applications, including the development of water-soluble near-infrared dyes for optical imaging in cancer detection. The synthesis of a novel dye, which exhibits increased quantum yield and stability for bioconjugation, demonstrates the utility of sulfonyl compounds in creating targeted molecular beacons for identifying cancer cells, potentially improving early detection and treatment outcomes (Pham, Medarova, & Moore, 2005).
Eigenschaften
IUPAC Name |
1-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-15-19(17-9-5-6-10-18(17)23-15)27(25,26)14-13-22-20(24)21-12-11-16-7-3-2-4-8-16/h2-10,23H,11-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBJSFQCRPYDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)
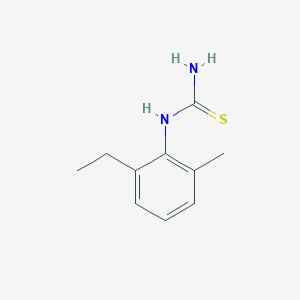

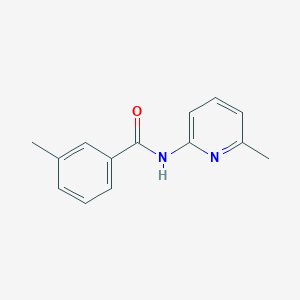
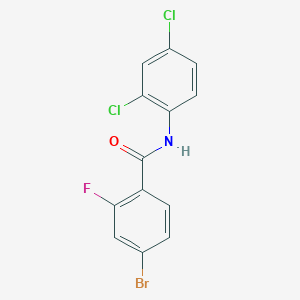
![N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)
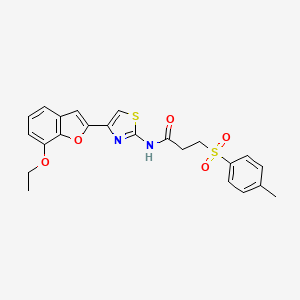
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)
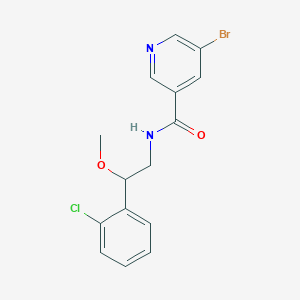
![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)
